molecular formula C11H15FO B2993551 3-(3-Fluorophenyl)-2-methylbutan-1-ol CAS No. 2248366-11-0

3-(3-Fluorophenyl)-2-methylbutan-1-ol

Cat. No.: B2993551
CAS No.: 2248366-11-0
M. Wt: 182.238
InChI Key: SYOIKDARHYPDNY-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methylbutan-1-ol is a fluorinated secondary alcohol characterized by a 2-methylbutanol backbone substituted with a 3-fluorophenyl group at the third carbon. Its molecular formula is C₁₁H₁₅FO, with a molecular weight of 182.24 g/mol. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules, as seen in kinase inhibitors like AZD1152 and pan-Pim kinase inhibitors such as the YPC series .

Properties

IUPAC Name

3-(3-fluorophenyl)-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8(7-13)9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOIKDARHYPDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-Fluorophenyl)-2-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 3-Methyl-2-phenylbutan-1-ol (C₁₁H₁₆O): A non-fluorinated analog with a phenyl group instead of 3-fluorophenyl .
  • 3-Methyl-1-butanol (C₅H₁₂O): A simpler branched alcohol lacking aromatic substituents .
  • 3-Methyl-2-buten-1-ol (C₅H₁₀O): An unsaturated alcohol with a similar carbon skeleton .

Physical and Chemical Properties

The fluorophenyl group significantly alters properties compared to non-fluorinated analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility (log P) Key Features
3-(3-Fluorophenyl)-2-methylbutan-1-ol C₁₁H₁₅FO 182.24 Est. 240–260 Est. 1.05–1.10 Est. 2.8–3.2 Fluorophenyl enhances lipophilicity
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 Data unavailable Data unavailable Data unavailable Phenyl group increases aromaticity
3-Methyl-1-butanol C₅H₁₂O 88.15 140 0.824 1.82 High water solubility
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 1.67 Unsaturated backbone

Notes:

  • The fluorophenyl group increases molecular weight and boiling point due to stronger dipole interactions .
  • Lipophilicity (log P) is higher in fluorinated analogs compared to non-fluorinated ones, improving membrane permeability in drug candidates .
  • Solubility: Non-aromatic alcohols like 3-methyl-1-butanol exhibit higher water solubility (log P = 1.82) than aromatic derivatives .

Pharmacological Implications

Fluorophenyl-substituted compounds are prevalent in drug development. For example:

  • AZD1152 (a quinazoline derivative) uses a 3-fluorophenyl group to optimize kinase inhibition .
  • YPC-21817 (a pan-Pim kinase inhibitor) leverages fluorine to enhance metabolic stability .

By contrast, non-fluorinated analogs like 3-methyl-2-phenylbutan-1-ol lack these pharmacokinetic advantages, though they may serve as intermediates in organic synthesis .

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